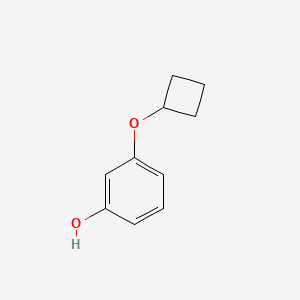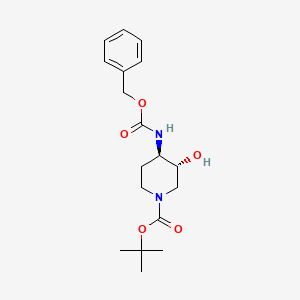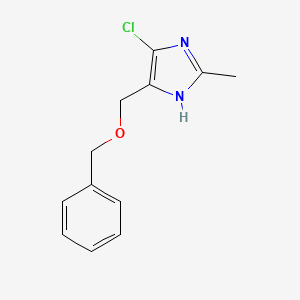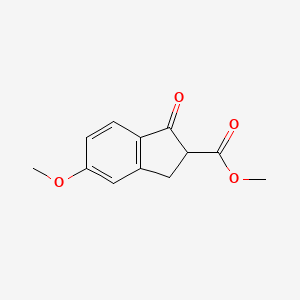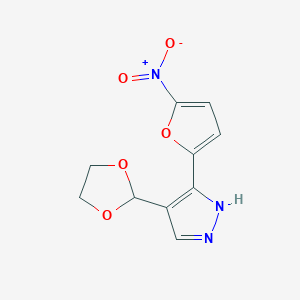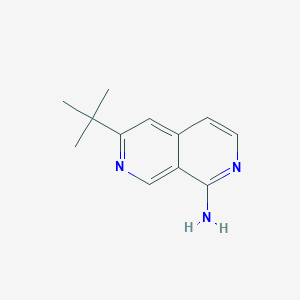
6-Tert-butyl-2,7-naphthyridin-1-amine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Tert-butyl-2,7-naphthyridin-1-amine can be synthesized through various methods. One common approach involves the reaction of aromatic aldehydes with naphthalene-2-amine or naphthalen-1-amine, followed by tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol. This method yields naphthyridine derivatives under catalyst-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Tert-butyl-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine compounds with various functional groups.
Applications De Recherche Scientifique
6-Tert-butyl-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 6-Tert-butyl-2,7-naphthyridin-1-amine exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits a wide range of pharmacological properties, including anticancer and antimicrobial activities.
1,8-Naphthyridine: Used in the synthesis of various bioactive molecules and materials.
Uniqueness: 6-Tert-butyl-2,7-naphthyridin-1-amine stands out due to its unique tert-butyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications.
Propriétés
Numéro CAS |
1352329-35-1 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
6-tert-butyl-2,7-naphthyridin-1-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)10-6-8-4-5-14-11(13)9(8)7-15-10/h4-7H,1-3H3,(H2,13,14) |
Clé InChI |
SZKBCVLYQWMUEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C2C(=C1)C=CN=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Thiazolidinone, 5-[(3-nitrophenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B8621025.png)
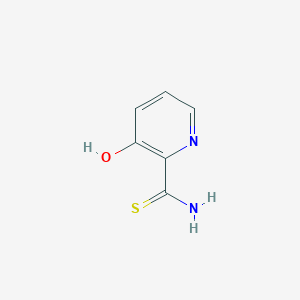
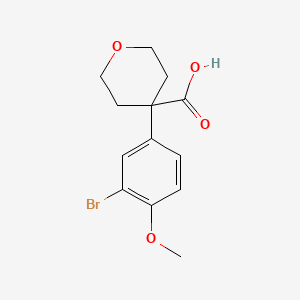
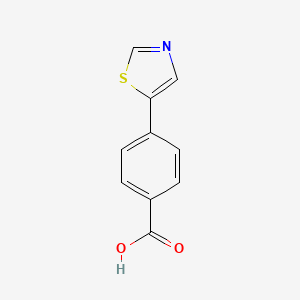
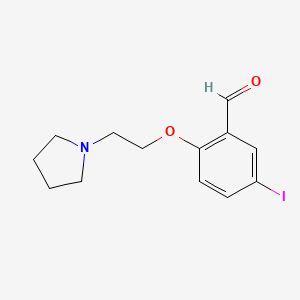
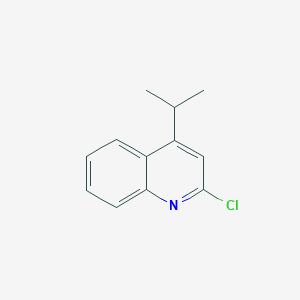
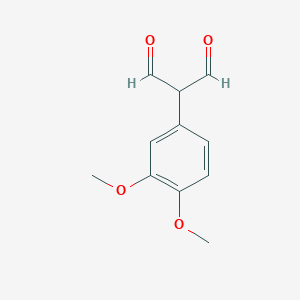
![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)

